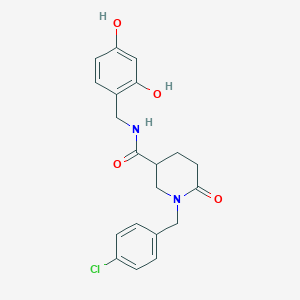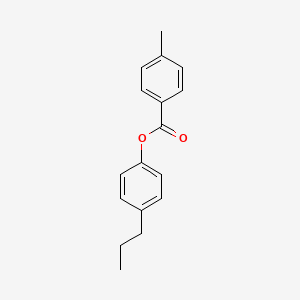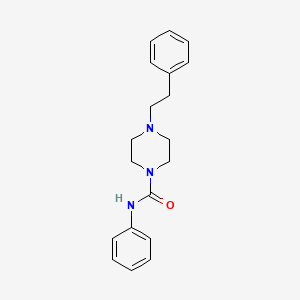
1-(4-chlorobenzyl)-N-(2,4-dihydroxybenzyl)-6-oxo-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-N-(2,4-dihydroxybenzyl)-6-oxo-3-piperidinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CDP323 and is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an important enzyme in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells, and its inhibition has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
CDP323 exerts its effects by inhibiting the enzyme 1-(4-chlorobenzyl)-N-(2,4-dihydroxybenzyl)-6-oxo-3-piperidinecarboxamide, which is involved in the regulation of cAMP levels in cells. By inhibiting 1-(4-chlorobenzyl)-N-(2,4-dihydroxybenzyl)-6-oxo-3-piperidinecarboxamide, CDP323 increases cAMP levels, which can lead to a variety of biochemical and physiological effects. These effects include improved cognitive function, anti-inflammatory effects, and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CDP323 has been shown to have a variety of biochemical and physiological effects, including improved cognitive function, anti-inflammatory effects, and inhibition of cancer cell growth. In animal models of Alzheimer's disease, CDP323 has been shown to improve cognitive function and memory. In animal models of autoimmune disorders, CDP323 has been shown to have anti-inflammatory effects. In vitro studies have also shown that CDP323 can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CDP323 is its high purity and yield, which makes it an ideal compound for scientific research. Additionally, the multi-step synthesis of CDP323 has been extensively optimized, making it a reproducible and reliable compound for research. One limitation of CDP323 is that its effects may be cell-type specific, and further research is needed to fully understand its potential applications.
Orientations Futures
There are many potential future directions for the study of CDP323. One area of research could be the development of CDP323 analogs with improved potency and selectivity. Another area of research could be the identification of specific cell types that are most responsive to CDP323, which could help to identify potential therapeutic targets. Additionally, further research is needed to fully understand the potential applications of CDP323 in the treatment of Alzheimer's disease, autoimmune disorders, and cancer.
Méthodes De Synthèse
The synthesis of CDP323 involves a multi-step process that begins with the reaction of 4-chlorobenzylamine with 2,4-dihydroxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with 6-oxo-3-piperidinecarboxylic acid to form the final product, CDP323. The synthesis of CDP323 has been extensively optimized to provide high yields and purity, making it an ideal compound for scientific research.
Applications De Recherche Scientifique
CDP323 has been studied for its potential applications in a variety of scientific research fields, including neuroscience, immunology, and oncology. In neuroscience, CDP323 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In immunology, CDP323 has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune disorders. In oncology, CDP323 has been shown to inhibit the growth of cancer cells and may have potential as a cancer therapy.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[(2,4-dihydroxyphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c21-16-5-1-13(2-6-16)11-23-12-15(4-8-19(23)26)20(27)22-10-14-3-7-17(24)9-18(14)25/h1-3,5-7,9,15,24-25H,4,8,10-12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQQYZURUVABKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCC2=C(C=C(C=C2)O)O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-N-(2,4-dihydroxybenzyl)-6-oxo-3-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5689328.png)

![dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate](/img/structure/B5689342.png)
![3-methyl-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5689344.png)

![5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5689360.png)
![4-(hydroxymethyl)-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5689368.png)

![(3R*,4R*)-4-(2-methoxyethyl)-1-{[1-(methoxymethyl)cyclopropyl]carbonyl}-3-methyl-4-piperidinol](/img/structure/B5689383.png)
![1-(2-methyl-6-propylpyrimidin-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine](/img/structure/B5689405.png)
![cis-N-[(1-benzyl-1H-pyrazol-4-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689420.png)
![N-cyclopropyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]benzenesulfonamide](/img/structure/B5689423.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5689431.png)
![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-5,6,7,8-tetrahydro-4-quinazolinyl]-3-pyrrolidinyl}glycinamide dihydrochloride](/img/structure/B5689437.png)